Reactive yellow 53
Description
Note: No direct evidence for "Reactive Yellow 53" is provided in the sources. However, based on naming conventions and structural similarities to other reactive dyes (e.g., Reactive Yellow 1, 2, 27, 37), it is presumed to belong to the azo-based reactive dye class. Such dyes typically feature sulfonic acid groups for water solubility and chlorotriazine or vinyl sulfone reactive groups for covalent bonding to cellulose fibers like cotton . Further research is required to confirm its exact structure and synthesis pathway.
Properties
CAS No. |
120025-69-6 |
|---|---|
Molecular Formula |
C14H26Cl2O |
Synonyms |
Reactive yellow 53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactive Yellow 1 (CAS 5089-16-7)
- Molecular Formula : C₁₉H₁₀Cl₄N₈Na₂O₇S₂ .
- Key Features: Contains a dichlorotriazine reactive group for fiber fixation. Used in cotton dyeing due to high wash-fastness. Higher chlorine content compared to mono- or non-chlorinated analogs, which may influence toxicity profiles .
Reactive Yellow 2
- Key Features: Improved fastness properties when treated with silver nanoparticles (AgNPs), achieving a wash-fastness grade of 4–5 . Likely differs from Reactive Yellow 1 in substituent groups (e.g., methylpyrazolone vs. aminobenzene sulfonic acid), affecting lightfastness and environmental persistence .
Reactive Yellow 160 (Electrochemical Behavior)
- Decolorization Efficiency : Achieves 95% decolorization via electro-Fenton processes due to cleavage of azo bonds (-N=N-) under acidic conditions .
- Toxic Byproducts : Generates aromatic amines during degradation, requiring advanced oxidation to mineralize pollutants .
Reactive Yellow 37 (CAS 12237-16-0)
- Data Limitations: No structural or application details are provided in the evidence, but its CAS number suggests a distinct reactive group (e.g., vinyl sulfone) compared to chlorotriazine-based dyes .
Reactive Red 43 (CAS 12226-20-9)
- Molecular Formula : C₂₆H₁₇ClN₇Na₃O₁₁S₃ .
- Key Contrast: Single azo structure (vs. Methoxy and sulfonic acid substituents enhance solubility but reduce thermal stability compared to halogenated analogs .
Comparative Data Table
Research Findings and Environmental Considerations
- Detoxification: Enzymatic pathways (e.g., NADPH-dependent oxidoreductases) can reduce aldehyde-containing byproducts, as seen in yeast cultures exposed to lignocellulosic inhibitors .
- Adsorption Efficiency : Chitosan/hydroxyapatite composites remove >90% of Reactive Blue 4 and Titan Yellow, suggesting applicability for Yellow 53 if structural similarities exist .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Reactive Yellow 53, and how do variations in reaction parameters influence its yield and purity?
- Methodological Answer: Synthesis typically involves coupling diazonium salts with aromatic amines under controlled pH (8–10) and temperature (0–5°C). Yield and purity depend on stoichiometric ratios, reaction time, and solvent selection (e.g., aqueous vs. mixed solvents). Use UV-Vis spectroscopy to monitor reaction progress and HPLC for purity assessment. For reproducibility, document reagent concentrations, quenching methods, and purification steps (e.g., salting-out or column chromatography) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer: Employ FT-IR to confirm functional groups (e.g., azo bonds at ~1500 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation. UV-Vis spectroscopy quantifies chromophore stability (λmax ~420 nm). For purity, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Mass spectrometry (ESI-MS) validates molecular weight. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer: Conduct accelerated degradation studies by varying pH (2–12) and monitoring absorbance changes over time. Use kinetic modeling (pseudo-first-order) to calculate degradation rates. Buffered solutions (e.g., phosphate/citrate) minimize confounding variables. For mechanistic insights, track intermediate formation via LC-MS and correlate with pH-dependent tautomerism or hydrolysis pathways .
Advanced Research Questions
Q. What are the dominant degradation pathways of this compound under UV irradiation, and how do intermediates contribute to ecotoxicity?
- Methodological Answer: Design photodegradation experiments using a xenon lamp (simulating solar light) and quantify degradation products via LC-QTOF-MS. Identify reactive oxygen species (ROS) using electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO). Assess ecotoxicity using Daphnia magna bioassays and correlate with intermediate persistence (e.g., aromatic amines). Compare pathways with computational models (e.g., QSAR) .
Q. How can contradictory data on this compound’s adsorption efficiency across different studies be resolved?
- Methodological Answer: Perform meta-analysis of adsorption studies, isolating variables like adsorbent surface area (BET analysis), ionic strength, and competing anions. Use multivariate regression to identify dominant factors. Validate with controlled batch experiments under standardized conditions (e.g., 25°C, 150 rpm). Address discrepancies by reporting uncertainty intervals and method-specific biases (e.g., spectrophotometric vs. chromatographic quantification) .
Q. What computational models best predict the interaction between this compound and cellulose substrates during dye fixation?
- Methodological Answer: Apply molecular docking (AutoDock/Vina) to simulate dye-cellulose binding energies, focusing on hydrogen bonding and van der Waals interactions. Validate with experimental adsorption isotherms (Langmuir/Freundlich) and FT-IR shifts (e.g., hydroxyl group perturbations). Use DFT to assess electron transfer mechanisms during covalent bonding. Cross-validate with kinetic studies under varying temperature and ionic strength .
Q. How do co-solutes (e.g., salts, surfactants) in wastewater matrices interfere with this compound’s electrochemical treatment efficiency?
- Methodological Answer: Design a fractional factorial experiment to evaluate interference from NaCl, Na2SO4, and SDS. Use boron-doped diamond electrodes for electro-oxidation and monitor COD/TOC removal. Characterize competitive adsorption via electrochemical impedance spectroscopy (EIS). Apply response surface methodology (RSM) to optimize current density and pH for minimal interference .
Data Analysis and Reporting Guidelines
- Handling Contradictions : Use sensitivity analysis to distinguish methodological artifacts from true variability. For example, if degradation rates conflict, compare experimental conditions (e.g., light intensity, oxygen levels) and statistical power .
- Reproducibility : Follow journal guidelines (e.g., Reactive & Functional Polymers) for detailed method descriptions, including raw data thresholds (e.g., LOD/LOQ) and error margins. Use supplementary materials for large datasets (e.g., HPLC chromatograms, kinetic plots) .
- Ethical Data Sharing : Align with GDPR and institutional review protocols when sharing spectral/biological data. Anonymize datasets and include consent clauses for human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
